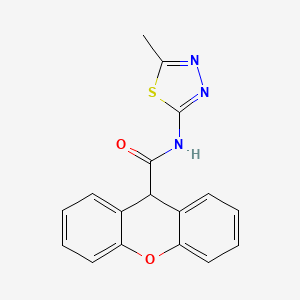

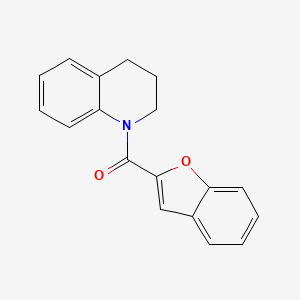

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom . It is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. They can participate in reactions such as alkylation, acylation, oxidation, and reduction . The specific chemical reactions of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide” are not available in the literature.

Applications De Recherche Scientifique

Comprehensive Analysis of SMR000120135 Applications

SMR000120135, also known as N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Antimicrobial Agent Development: SMR000120135 derivatives have shown promise as potent antimicrobial agents. The 1,3,4-thiadiazole moiety, a component of SMR000120135, is known to contribute to antimicrobial activity . Research indicates that these derivatives can be effective against a range of microbial species, including E. coli, B. mycoides, and C. albicans, with certain compounds exhibiting superior efficacy .

Anticancer Research: The structural subunit of 1,3,4-thiadiazole in SMR000120135 has been associated with anticancer properties. Molecules containing this fragment have been studied for their potential to inhibit cancer cell growth and could be used in the development of new anticancer drugs .

Fluorescent Probes: Compounds related to SMR000120135 have found applications as fluorescent probes due to their unique structural characteristics. These probes can be used in bioimaging to track biological processes in real-time, providing valuable insights into cellular functions .

Food Additives: Derivatives of SMR000120135 may be utilized as food additives. The coumarin and thiadiazole derivatives, which are structurally related to SMR000120135, have been used to enhance the flavor and aroma of food products .

Polymer Chemistry: The compound’s derivatives have applications in polymer chemistry. They can be incorporated into polymers to improve material properties such as thermal stability, mechanical strength, and chemical resistance .

Dyeing Performance in Textiles: SMR000120135 derivatives have been synthesized for use in the textile industry. These compounds can be applied to fabrics to provide colorfastness and resistance to fading, improving the durability and aesthetic appeal of textile products .

Mécanisme D'action

Target of Action

The primary targets of N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide are currently unknown. The compound belongs to the 1,3,4-thiadiazole class of molecules, which have been studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

1,3,4-thiadiazole derivatives have been shown to exhibit remarkable reactivity towards nucleophilic substitution reactions . This suggests that the compound may interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of microbial growth or reduction of inflammation .

Result of Action

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-10-19-20-17(23-10)18-16(21)15-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)15/h2-9,15H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBMTFHIZRQANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)